N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl group at the N-position and a sulfur-linked imidazole ring substituted with a 4-methoxyphenyl group and a methyl moiety. This compound’s structure combines electron-withdrawing (3,4-dichlorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-24-17(12-3-6-14(26-2)7-4-12)10-22-19(24)27-11-18(25)23-13-5-8-15(20)16(21)9-13/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTIUDNZAJTEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thioacetamide Linkage: The thioacetamide linkage is formed by reacting the imidazole derivative with a suitable thioester under basic conditions.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the thioacetamide intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide. For instance, compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines. The mechanism often involves the modulation of specific enzymes or receptors that are critical for cancer cell proliferation.
A study focusing on related imidazole derivatives demonstrated that these compounds could inhibit tumor growth by interfering with signaling pathways involved in cell cycle regulation and apoptosis induction . The specific interactions and pathways targeted by this compound require further investigation to elucidate its full therapeutic potential.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity as well. Compounds containing imidazole and sulfanyl groups have been documented to exhibit antibacterial properties against various pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Study 1: Anticancer Efficacy
In a recent experimental study, derivatives of the compound were tested against various cancer cell lines including HeLa and MCF-7. Results indicated that modifications in the substituents significantly affected the anticancer activity, suggesting that further structural optimization could enhance efficacy .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of structurally similar compounds against common bacterial strains. The findings showed promising results with significant inhibition zones observed in cultures treated with the compound, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues and Substitution Patterns
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The target compound’s imidazolylsulfanyl group distinguishes it from oxadiazole-based analogs (e.g., compounds 8t, 8u, 8v in ), which may alter hydrogen-bonding capacity and steric interactions. The 1-methyl group on the imidazole likely reduces conformational flexibility compared to unsubstituted heterocycles.
- Electron Effects : The 4-methoxyphenyl group in the target compound could enhance solubility relative to electron-withdrawing groups (e.g., nitro in 8v or dichloro in ).
- Molecular Weight : The target compound (445.3 g/mol) is heavier than dichlorophenyl-pyrazolone acetamide (402.3 g/mol ) but comparable to indole-oxadiazole derivatives (423–428 g/mol ).
Conformational and Crystallographic Differences
- The dichlorophenyl-pyrazolone acetamide () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°.
Key Observations :
- The indole-oxadiazole analogs (8t, 8v) exhibit moderate enzyme inhibition, suggesting that the target compound’s imidazole core and methoxyphenyl group may similarly interact with LOX or BChE.
Biological Activity
N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety and an imidazole ring, which are known to contribute to various biological activities. Its structure can be represented as follows:
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated the following:
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma).
- IC50 Values :
- MCF-7:
- U87:
Flow cytometry results showed that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis |
| U87 | 45.2 | Cytotoxicity through PI3K inhibition |
2. Antibacterial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The findings are summarized below:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.
- Reference Drug : Norfloxacin.
The compound exhibited good antibacterial activity, particularly against S. aureus and E. coli, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Norfloxacin |
|---|---|---|
| Staphylococcus aureus | 18 | Comparable |
| Escherichia coli | 16 | Slightly lower |
| Bacillus subtilis | 15 | Similar |
3. Other Pharmacological Activities
Additional studies have suggested that the compound may possess anti-inflammatory and analgesic properties, although detailed mechanisms and specific data are still under exploration.
Case Studies
Several case studies have highlighted the efficacy of related compounds in similar structural classes:
- Study on Imidazole Derivatives : A study reported that imidazole-containing compounds showed significant anticancer activity against multiple cell lines, with some derivatives achieving IC50 values below those of established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Jain et al. demonstrated that derivatives of imidazole exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential of similar structures in combating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
